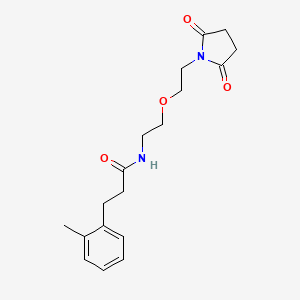

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-14-4-2-3-5-15(14)6-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-5H,6-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGHCGGYMAPHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.

Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced via an etherification reaction, where an appropriate alcohol reacts with an alkyl halide in the presence of a base.

Introduction of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts acylation reaction, where a toluene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents for substitution reactions can include halides, acids, bases, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays, helping to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()

Structural Features :

- Core : Fullerene (C60) functionalized with malonate.

- Side Chains : Ethoxyethyl linkers terminating in dioxopyrrolidinyl esters.

- Functional Groups: Dioxopyrrolidinyl (reactive ester), malonate (electron-deficient dienophile).

Comparison :

| Property | Target Compound | C60–Malonate Derivative |

|---|---|---|

| Molecular Weight | ~376.41 g/mol | ~1,300 g/mol (estimated) |

| Solubility | Moderate in DMSO | Low (fullerene core reduces polarity) |

| Reactivity | Amine-reactive via dioxopyrrolidinyl | Amine-reactive ester; fullerene enables photodynamic applications |

| Applications | Drug conjugation, crosslinking | Fullerene-based drug delivery, nanomaterials |

The C60 derivative’s fullerene core introduces unique electronic properties, enabling photodynamic therapy applications, but reduces solubility compared to the target compound’s simpler structure. Both share dioxopyrrolidinyl-mediated reactivity, though the fullerene derivative requires specialized conjugation conditions (e.g., DCC/NHS activation) .

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide Trifluoroacetic Acid Salt (CAS 870487-43-7) ()

Structural Features :

- Backbone : Extended polyether chain (3,6,9,12-tetraoxapentadecyl).

- Functional Groups : Dioxopyrrolidinyl, hydrazinyl, trifluoroacetic acid (TFA) salt.

Comparison :

| Property | Target Compound | CAS 870487-43-7 |

|---|---|---|

| Molecular Weight | ~376.41 g/mol | 628.65 g/mol (including TFA salt) |

| Solubility | Moderate in DMSO | High (polyether chain enhances aqueous solubility) |

| Reactivity | Amine-reactive | Dual reactivity: dioxopyrrolidinyl (amine) and hydrazinyl (aldehyde/ketone) |

| Applications | Small-molecule conjugation | Bioconjugation in hydrophilic environments (e.g., PEGylation) |

The extended polyether chain in CAS 870487-43-7 significantly improves water solubility, making it suitable for aqueous-phase reactions. Its hydrazinyl group expands conjugation versatility compared to the target compound’s single reactive site. However, the TFA salt may complicate purification or storage stability .

Drospirenone/Ethinyl Estradiol-Related Impurities ()

While the compounds listed (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) are structurally distinct, their analytical profiling provides insights into methodologies applicable to the target compound. For example:

- Chromatographic Techniques : USP methods for detecting impurities (e.g., HPLC with UV detection) could be adapted for quality control of the target compound.

- Functional Group Stability: The presence of labile groups (e.g., methylamino in ) underscores the need for stability studies, particularly for the dioxopyrrolidinyl group, which may hydrolyze under acidic/basic conditions.

Research Findings and Key Insights

- Synthetic Routes : The target compound’s dioxopyrrolidinyl group can be synthesized via NHS/DCC-mediated activation, similar to ’s methodology .

- Reactivity vs. Stability : Dioxopyrrolidinyl esters offer faster conjugation kinetics than NHS esters but may exhibit lower hydrolytic stability.

- Structural Trade-offs : Shorter ethoxyethyl chains (target compound) improve cell membrane permeability, while longer polyether chains (CAS 870487-43-7) enhance solubility for biomedical applications .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of anticonvulsant drugs. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 338.42 g/mol

- Purity : Typically around 95%

This compound features a pyrrolidinone ring, an ethoxyethyl chain, and a tolyl group, which contribute to its unique biological properties. The presence of the 2,5-dioxopyrrolidin structure is notable for its association with various therapeutic activities, including anticonvulsant effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Interaction with Glutamate Transporters

Recent studies suggest that compounds with similar structures can act as positive allosteric modulators (PAMs) of glutamate transporters like EAAT2. This modulation enhances glutamate uptake in neuronal cultures, which is crucial for maintaining excitatory neurotransmission and preventing excitotoxicity associated with seizures .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of related compounds in various animal models. For example:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants by inducing seizures through electrical stimulation. Compounds similar to this compound have demonstrated significant protective effects against induced seizures.

- Pentylenetetrazole (PTZ) Test : This model assesses the ability of compounds to prevent seizures induced by PTZ. Compounds with similar structures have shown promising results in reducing seizure frequency and severity in this model .

Study 1: Anticonvulsant Screening

In a study evaluating a series of pyrrolidine derivatives, several compounds showed significant protection in both MES and PTZ seizure models at doses around 100 mg/kg. Notably, some compounds exhibited better safety profiles compared to traditional anticonvulsants like valproic acid .

| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Safety Profile |

|---|---|---|---|

| Compound A | 67.65 | 42.83 | Favorable |

| Compound B | 54.90 | 50.29 | Favorable |

| This compound | TBD | TBD | TBD |

Study 2: Pharmacokinetics and Toxicology

Further pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. These findings support their potential for clinical development as effective antiepileptic drugs .

Q & A

Basic: What are the key synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidinone core via cyclization or functionalization of pre-existing pyrrolidinone derivatives.

- Step 2: Introduction of the ethoxyethyl linker using alkylation or nucleophilic substitution, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) .

- Step 3: Attachment of the 3-(o-tolyl)propanamide moiety via amide bond formation, requiring activation of carboxylic acid groups (e.g., NHS esters) .

- Purification: Column chromatography or recrystallization ensures high purity. Analytical validation via HPLC and NMR is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy: Confirms structural integrity, particularly the o-tolyl group (aromatic protons at ~7.0–7.5 ppm) and pyrrolidinone ring (δ 2.5–3.5 ppm) .

- HPLC/MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS to confirm [M+H]+ ion) .

- X-ray Crystallography: Resolves stereochemistry, though single-crystal growth may require optimized solvent systems .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency for amide bond formation .

- Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates NHS ester activation .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps like cyclization .

- Stepwise Monitoring: TLC or in situ IR spectroscopy identifies intermediate stability .

Advanced: What methodologies assess this compound’s biological activity in preclinical models?

- In Vivo Anticonvulsant Models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests evaluate seizure suppression, with dose-response curves (ED₅₀ calculations) .

- Metabolic Stability Assays: Incubation with human liver microsomes (HLM) identifies cytochrome P450 interactions; LC-MS/MS quantifies parent compound degradation .

- Target Engagement Studies: Radioligand binding or SPR (surface plasmon resonance) measures affinity for putative targets (e.g., enzymes or receptors) .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs?

- Systematic Substituent Variation: Compare o-tolyl with meta/para-substituted aryl groups to isolate electronic/steric effects .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding pocket interactions; MD simulations assess conformational stability .

- Pharmacokinetic Profiling: Correlate in vitro potency (IC₅₀) with in vivo efficacy to distinguish target-specific effects from bioavailability limitations .

Advanced: What experimental conditions affect compound stability?

- pH Sensitivity: Stability in buffers (pH 4–9) assessed via accelerated degradation studies; acidic conditions may hydrolyze the pyrrolidinone ring .

- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation of the o-tolyl group .

- Solution Stability: Use non-nucleophilic solvents (e.g., DMSO) for long-term storage; avoid aqueous solutions unless lyophilized .

Advanced: How to achieve regioselective modifications of the ethoxyethyl linker?

- Protection/Deprotection Strategies: Temporarily mask reactive sites (e.g., tert-butyldimethylsilyl ethers) to direct functionalization .

- Click Chemistry: Azide-alkyne cycloaddition selectively modifies terminal ethoxy groups without affecting the pyrrolidinone core .

Advanced: What in silico approaches predict this compound’s off-target interactions?

- QSAR Models: Train algorithms on datasets of pyrrolidinone derivatives to forecast ADMET properties .

- Phylogenetic Analysis: Compare target homology across species to anticipate cross-reactivity .

- Druggability Scoring: Tools like SwissADME prioritize synthesizable analogs with favorable lipophilicity (LogP <5) and solubility (>50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.